N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE
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Overview
Description
N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that combines a phthalimide moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Substitution Reaction: The phthalimide is then reacted with 2,6-diisopropylphenylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the phthalimide moiety, potentially converting it to a phthalamide or phthalic acid derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the isopropyl groups.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The phthalimide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: This compound shares the 2,6-diisopropylphenyl group but has a different core structure.
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Another compound with the 2,6-diisopropylphenyl group, but with an imidazole core.
Uniqueness
N-[2,6-BIS(PROPAN-2-YL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDE is unique due to its combination of a phthalimide moiety and a substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2,6-di(propan-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-14(2)17-12-9-13-18(15(3)4)21(17)26-23(28)22(16(5)6)27-24(29)19-10-7-8-11-20(19)25(27)30/h7-16,22H,1-6H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDISHGROHLGPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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